3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-2-30-19-12-13-22-21(14-19)24(27)23(31(28,29)20-6-4-3-5-7-20)16-26(22)15-17-8-10-18(25)11-9-17/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKCZDGDNUAFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of benzenesulfonyl chloride with an appropriate quinoline derivative under basic conditions to introduce the benzenesulfonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Sulfonamide or sulfonylthiol derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The fluorophenylmethyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Analysis
- Position 3 (Sulfonyl vs. Benzoyl):
The benzenesulfonyl group in the target compound provides stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to the 4-fluorobenzoyl group in . This may enhance binding to polar enzyme active sites . - Position 6 (Ethoxy vs. Fluoro):
The ethoxy substituent in the target compound improves aqueous solubility relative to the fluoro group in , which is more electronegative but reduces steric accessibility . - Position 1 (4-Fluorophenylmethyl vs. Other Aromatic Groups): The 4-fluorophenylmethyl group balances lipophilicity and electronic effects.
Pharmacological Implications
While explicit activity data are absent in the provided evidence, structural trends suggest:
- Sulfonyl-containing compounds (e.g., target compound, ) may exhibit stronger target binding due to sulfonyl’s hydrogen-bonding capacity.
- Ethoxy vs. Fluoro at Position 6: Ethoxy’s bulkiness might hinder metabolic degradation compared to smaller substituents like fluoro.
- 4-Fluorophenylmethyl vs. 4-Methoxyphenylmethyl: The latter’s methoxy group () could enhance solubility but reduce CNS penetration due to increased polarity .
Biological Activity
3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of a benzenesulfonyl group, an ethoxy group, and a fluorophenylmethyl substituent, suggests diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is C24H20FNO4S, with a molecular weight of approximately 437.5 g/mol. The compound features a quinoline core that is known for its biological activity, particularly in anticancer and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Formula | C24H20FNO4S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
| CAS Number | 866726-20-7 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of quinoline compounds possess anticancer properties. For instance, the compound may inhibit specific kinases involved in cancer cell proliferation and survival. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
2. Antimicrobial Properties
The presence of the benzenesulfonyl group enhances the compound's ability to interact with bacterial enzymes. Preliminary studies indicate that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further investigation as an antibacterial agent.
3. Anti-inflammatory Effects
Quinoline derivatives are often explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases.
The biological effects of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that modulate cellular responses, influencing pathways related to growth and inflammation.
- DNA Intercalation : The structure may allow intercalation into DNA, disrupting replication and transcription processes.
Case Studies
Recent studies have explored the efficacy of this compound in various biological contexts:
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability compared to controls. The mechanism involved apoptosis induction through caspase activation.
Study 2: Antimicrobial Activity
Research involving Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at micromolar concentrations. This supports its potential use as a novel antibacterial agent.
Q & A
Q. How can researchers minimize off-target effects in kinase inhibition studies?
- Methodological Answer :
- Selectivity Screening : Use broad-panel kinase assays (e.g., DiscoverX KINOMEscan).
- Proteomic Profiling : SILAC-based mass spectrometry to identify non-kinase targets.
- CRISPR Knockout : Validate hits by deleting putative targets (e.g., MAPK14) in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
